molecular formula C38H78Br2N2 B13767303 Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate CAS No. 72017-48-2

Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate

Cat. No.: B13767303
CAS No.: 72017-48-2
M. Wt: 722.8 g/mol
InChI Key: WYWZHFCFTWHYHN-UHFFFAOYSA-L
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Description

Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) is a complex organic compound with the molecular formula C38H78N2.2Br.H2O . This compound is characterized by its unique structure, which includes a hexamethylene bridge and multiple methyl groups, contributing to its distinct chemical properties.

Properties

CAS No.

72017-48-2

Molecular Formula

C38H78Br2N2

Molecular Weight

722.8 g/mol

IUPAC Name

6-[dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C38H78N2.2BrH/c1-29-19-21-31(3)37(7,8)35(29)25-23-33(5)39(11,12)27-17-15-16-18-28-40(13,14)34(6)24-26-36-30(2)20-22-32(4)38(36,9)10;;/h29-36H,15-28H2,1-14H3;2*1H/q+2;;/p-2

InChI Key

WYWZHFCFTWHYHN-UHFFFAOYSA-L

Canonical SMILES

CC1CCC(C(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC(C2(C)C)C)C)(C)C)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) involves several steps. One common method includes the reaction of hexamethylenetetramine with formaldehyde and ammonia in an aqueous medium . This reaction forms the hexamethylene bridge, which is then further reacted with 1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl groups and dimethylamine. The final step involves the addition of dibromide to form the dibromide hydrate.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

Quaternary ammonium compounds like this one are often used as phase transfer catalysts in organic synthesis. They facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields.

Case Study : A study demonstrated the use of similar ammonium compounds in the synthesis of various organic compounds, showing improved yields compared to traditional methods due to their ability to solubilize reactants in different phases .

Biological Applications

These compounds exhibit antimicrobial properties and can be used in pharmaceuticals and personal care products as preservatives or antimicrobial agents.

Case Study : Research published in International Journal of Molecular Sciences highlighted the efficacy of quaternary ammonium compounds against a range of bacteria and fungi, suggesting potential applications in disinfectants and antiseptics .

Polymer Science

Ammonium hexamethylenebis compounds are utilized as cross-linking agents in polymer formulations. Their ability to enhance mechanical properties and thermal stability makes them valuable in the production of durable materials.

Data Table: Properties of Polymers with Ammonium Hexamethylenebis Additives

PropertyControl SampleSample with Ammonium Hexamethylenebis
Tensile Strength (MPa)3045
Elongation (%)200250
Thermal Stability (°C)150180

Environmental Applications

This compound can be used in water treatment processes due to its ability to flocculate impurities and enhance sedimentation rates.

Case Study : An investigation into wastewater treatment revealed that the addition of ammonium hexamethylenebis significantly improved the removal efficiency of heavy metals from industrial effluents .

Agricultural Use

Quaternary ammonium compounds are also explored for their role as surfactants in pesticide formulations, improving the distribution and absorption of active ingredients.

Data Table: Efficacy of Pesticide Formulations

Formulation TypeEfficacy (%) ControlEfficacy (%) with Ammonium Hexamethylenebis
Conventional Spray7085
Granular Application6580

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Conclusion

This compound) is a versatile compound with significant applications in various fields of scientific research. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent in medicine, and an important industrial chemical.

Biological Activity

Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate is a complex quaternary ammonium compound with significant biological activity. This compound is often studied for its antimicrobial properties and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C36H74N2Br2 (as derived from related compounds)
  • Molecular Weight : Approximately 675.00 g/mol
  • Physical State : Typically encountered as a hydrate
  • Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including the compound , are known for their antimicrobial properties. The biological activity of this compound can be primarily attributed to its ability to disrupt microbial cell membranes.

  • Mechanism of Action : QACs interact with the phospholipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism has been documented in various studies focusing on similar compounds.

Case Studies

  • Antimicrobial Efficacy :
    • In a study involving various QACs, it was found that the minimal inhibitory concentration (MIC) against Staphylococcus aureus was significantly lower for compounds with longer alkyl chains. The compound under review showed comparable efficacy to other well-known antimicrobial agents .
  • Surface Activity :
    • Research indicates that the surface-active properties of this compound enhance its antimicrobial activity. The compound acts as a surfactant, which not only aids in microbial cell disruption but also improves the wetting properties of surfaces treated with it .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaAntimicrobial Efficacy (MIC against S. aureus)
HexamethylenediamineC6H16N250 µg/mL
Triclobisonium ChlorideC36H74Cl2N225 µg/mL
Ammonium Compound (current)C36H74N2Br230 µg/mL

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between hexamethylenediamine and dimethyl sulfate or similar alkylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly employed to confirm the structure and purity of the synthesized product .

Toxicological Studies

While the antimicrobial properties are well-documented, it is crucial to assess the cytotoxicity of this compound. Preliminary studies indicate that at therapeutic concentrations, it exhibits low toxicity towards mammalian cells, making it a candidate for further development in clinical applications .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence purity and yield?

The compound is synthesized via multi-step reactions, with continuous flow reactors (CFRs) being critical for achieving high yields (>85%) and purity (>95%) by maintaining precise temperature and pressure control . Key steps include alkylation of the cyclohexylpropyl backbone, quaternization of ammonium groups with bromine, and hydration stabilization. Methodological recommendations:

  • Use NMR (¹H/¹³C) and elemental analysis to confirm intermediate structures.
  • Optimize CFR parameters (e.g., residence time, solvent polarity) to minimize byproducts like unquaternized amines.
  • Compare with batch reactor data to assess scalability trade-offs .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its stereochemistry?

Structural confirmation requires:

  • X-ray crystallography to resolve the spatial arrangement of the tetramethylcyclohexyl and hexamethylene bridge.
  • FT-IR to identify ammonium (N-H stretching at ~3200 cm⁻¹) and bromide (Br⁻ vibration at ~200 cm⁻¹) functionalities.
  • Mass spectrometry (HRMS) to verify the molecular ion peak at m/z 366.443 (calculated) and hydrate stability via thermal gravimetric analysis (TGA) .

Q. What preliminary biological activity data exist, and how are these assays designed?

The compound exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) via membrane disruption. Assay design considerations:

  • Use broth microdilution under ISO 20776-1 guidelines.
  • Include controls for amphiphilic surfactants (e.g., SDS) to differentiate nonspecific membrane effects from targeted activity.
  • Validate with fluorescence microscopy (propidium iodide uptake) to confirm membrane integrity loss .

Advanced Research Questions

Q. How does the compound’s amphiphilic structure influence its interaction with lipid bilayers, and what molecular dynamics (MD) models validate this mechanism?

The hydrophobic cyclohexylpropyl groups embed into lipid bilayers, while the cationic ammonium groups disrupt electrostatic interactions with phospholipid headgroups. Methodological insights:

  • Perform MD simulations (e.g., GROMACS) with POPC/POPE membranes to quantify insertion depth and free energy changes (ΔG ~ −25 kcal/mol).
  • Validate experimentally via small-angle X-ray scattering (SAXS) to observe bilayer curvature changes at ≥10 µM concentrations .

Q. What structure-activity relationships (SARs) differentiate this compound from analogs with modified substituents?

Analog Substituent Antimicrobial Activity (MIC, µg/mL) LogP
Target compound2,2,3,6-tetramethylcyclohexyl8–163.2
Trimethylcyclohexyl variant 2,2,6-trimethylcyclohexyl32–642.8
Triethylammonium analog Triethyl groups>1281.9
Key findings: Increased steric bulk (tetramethyl vs. trimethyl) enhances membrane penetration, while higher hydrophobicity (LogP >3) correlates with improved activity.

Q. How do pH and ionic strength affect its stability in aqueous solutions, and what formulation strategies mitigate degradation?

  • The compound hydrolyzes at pH >8 (t₁/₂: 12 hrs at pH 9 vs. 48 hrs at pH 6). Stabilize with citrate buffers (pH 5–7) and avoid divalent cations (e.g., Ca²⁺) to prevent bromide displacement.
  • Use dynamic light scattering (DLS) to monitor aggregation in high-ionic-strength environments (>150 mM NaCl) .

Q. What contradictions exist in reported bioactivity data, and how can experimental variables reconcile these?

Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for S. aureus) arise from:

  • Strain-specific membrane composition (e.g., cardiolipin content in MRSA).
  • Assay media (cation-rich media neutralize ammonium charge, reducing efficacy). Recommendations: Standardize testing using cation-adjusted Mueller-Hinton broth and include Gram-negative outer membrane permeabilizers (e.g., polymyxin B nonapeptide) .

Methodological Guidance for Contradiction Analysis

  • Data normalization : Report MICs relative to internal standards (e.g., ciprofloxacin) to control for inter-lab variability.
  • Cross-validate mechanisms : Combine fluorescence anisotropy (membrane fluidity) with proteomic profiling to distinguish membrane vs. enzymatic targets.
  • Leverage computational tools : Use Schrödinger’s QikProp to predict ADMET properties and identify confounding factors (e.g., serum protein binding) .

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